

Comparing the selectivity profile of HTH-01-091 to other kinase inhibitors

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Compound of Interest		
Compound Name:	HTH-01-091	
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HTH-01-091: A Comparative Analysis of its Kinase Selectivity Profile

For Immediate Release

BOSTON, MA – A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the kinase selectivity profile of **HTH-01-091**, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The guide provides a detailed comparison with other known kinase inhibitors, supported by experimental data, to aid in the evaluation and application of this compound in preclinical research.

HTH-01-091 is a potent, ATP-competitive MELK inhibitor with an IC50 of 10.5 nM.[1] Its selectivity is a key attribute, distinguishing it from other MELK inhibitors. This guide summarizes its performance against a panel of kinases and compares it to other inhibitors such as OTSSP167, NVS-MELK8a, and JW-7-25-1.

Quantitative Selectivity Profile of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **HTH-01-091** and other kinase inhibitors against a panel of kinases. Lower values indicate higher potency.



Kinase	HTH-01-091 IC50 (nM)	OTSSP167 IC50 (nM)	NVS-MELK8a IC50 (nM)	JW-7-25-1 IC50 (nM)
MELK	10.5[1]	0.41[2]	2[2]	5.0[2]
PIM1	60.6	-	-	-
PIM2	-	-	-	-
PIM3	-	-	-	-
RIPK2	-	-	-	-
DYRK3	-	-	-	-
smMLCK	-	-	-	-
CLK2	-	-	-	-
mTOR	632[1]	35.7[1]	-	12.3[1]
PIK3CA	962[1]	66.5[1]	-	5.5[1]
CDK7	1230[1]	49.1[1]	-	63.4[1]
Aurora B	-	~25[3]	-	-
MAP2K7	-	160[3]	-	-

Data compiled from multiple sources. "-" indicates data not readily available in the searched literature.

Notably, while OTSSP167 is a more potent MELK inhibitor, it demonstrates significant off-target effects, inhibiting a large percentage of the kinome at a 1 μ M concentration.[1][4] In contrast, **HTH-01-091** is markedly more selective, inhibiting only 4% of a 141-kinase panel by more than 90% at a 1 μ M concentration.[1][4] **HTH-01-091** also shows significantly reduced inhibition of off-target kinases like mTOR, PIK3CA, and CDK7 compared to the initial lead compound, JW-7-25-1.[1] NVS-MELK8a is another highly selective MELK inhibitor.[5]

Experimental Methodologies



The determination of kinase inhibitor selectivity profiles relies on a variety of robust experimental techniques. Below are detailed overviews of the key methodologies used to generate the data in this guide.

Radiometric Kinase Assay

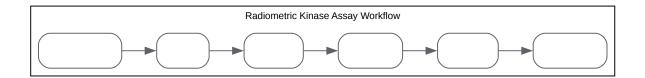
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

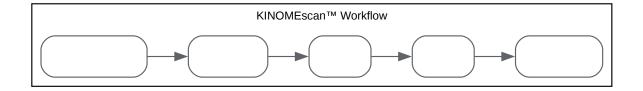
Principle: The assay utilizes ATP with a radioactive γ-phosphate (³²P or ³³P). In the presence of an active kinase, this radiolabeled phosphate is transferred to a specific peptide or protein substrate. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager, providing a direct measure of kinase activity. Inhibition is determined by measuring the reduction in substrate phosphorylation in the presence of the test compound.

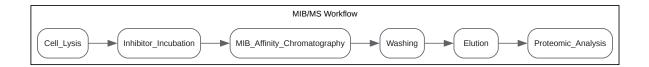
Workflow:

- Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, a buffer solution, and the kinase inhibitor at various concentrations.
- Initiation: The reaction is initiated by the addition of a mix of non-radioactive ("cold") ATP and y-32P- or y-33P-labeled ("hot") ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination: The reaction is stopped, often by the addition of an acid.
- Separation: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper.
 The filter is then washed multiple times to remove unreacted radiolabeled ATP.
- Quantification: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured.

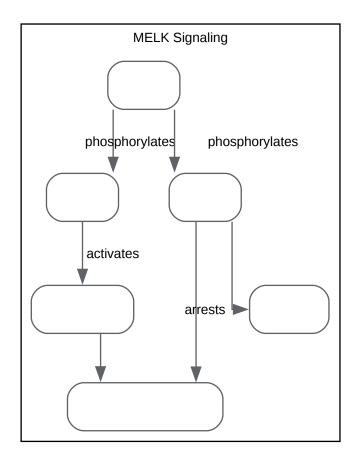




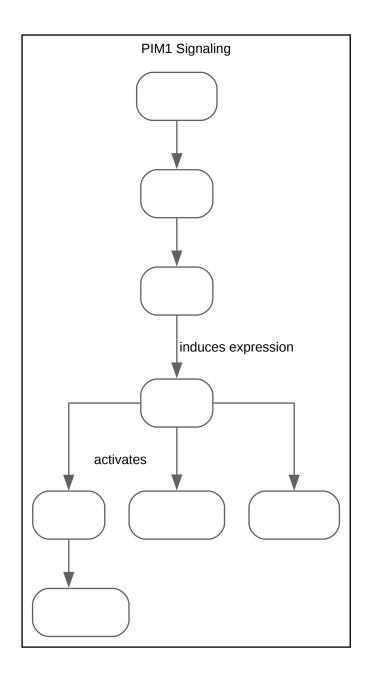


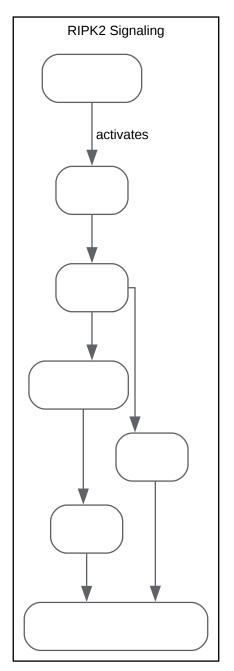












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